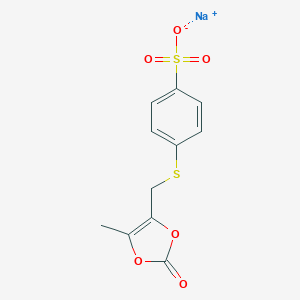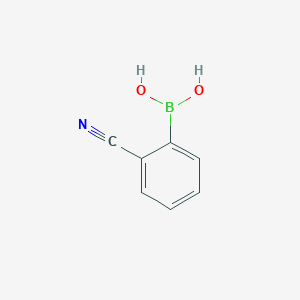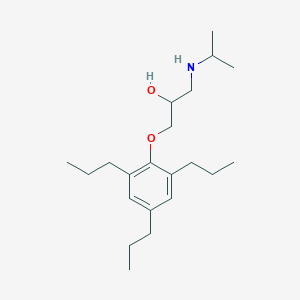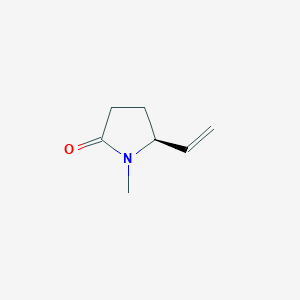
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of an ethenyl group and a methyl group attached to the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-Ethenyl-1-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidin-2-one with an appropriate ethenylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, to deprotonate the pyrrolidinone, followed by the addition of the ethenylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include epoxides, diols, saturated pyrrolidinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of various functionalized pyrrolidinones.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals, where its unique chemical properties are leveraged for specific applications.
Mécanisme D'action
The mechanism of action of (5S)-5-Ethenyl-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The ethenyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities, inhibition of microbial growth, or induction of cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5S)-5-(Trifluoromethyl)pyrrolidin-2-one: This compound has a trifluoromethyl group instead of an ethenyl group, which imparts different chemical and biological properties.
(5S)-5-Ethylpyrrolidin-2-one: This compound has an ethyl group instead of an ethenyl group, resulting in different reactivity and applications.
Uniqueness
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one is unique due to the presence of the ethenyl group, which provides distinct reactivity and potential for various chemical transformations. This uniqueness makes it a valuable compound for research and industrial applications, where its specific properties can be exploited for the development of new materials and pharmaceuticals.
Propriétés
Numéro CAS |
122663-18-7 |
|---|---|
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
(5S)-5-ethenyl-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-3-6-4-5-7(9)8(6)2/h3,6H,1,4-5H2,2H3/t6-/m1/s1 |
Clé InChI |
CAMTXCZONDSTBR-ZCFIWIBFSA-N |
SMILES isomérique |
CN1[C@@H](CCC1=O)C=C |
SMILES |
CN1C(CCC1=O)C=C |
SMILES canonique |
CN1C(CCC1=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




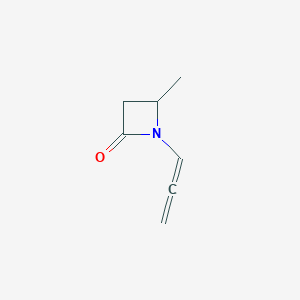
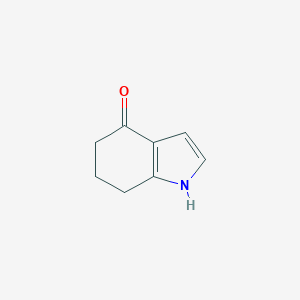
![(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate](/img/structure/B44807.png)
![6-Methylfuro[3,2-c]pyridine](/img/structure/B44811.png)

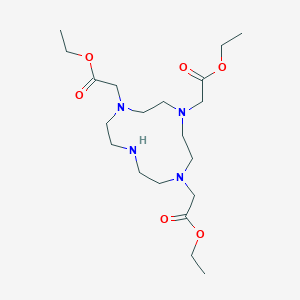
![N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B44815.png)

